β1-Selectivity Ratio (pA2 Atrial vs. Tracheal) and In Vivo Antagonist Potency Compared to Atenolol and Practolol
Epanolol demonstrates high β1-selectivity in vitro, with a pA2 value of 8.42 at atrial β1-adrenoceptors and 6.33 at tracheal β2-adrenoceptors, yielding a selectivity ratio of 123 [1]. In vivo antagonist potency at cardiac β1-adrenoceptors was 18-fold greater than atenolol and 40-fold greater than practolol in the dog model [2]. This quantitative selectivity profile confirms epanolol's enhanced specificity for β1 receptors relative to both a commonly used pure β1-antagonist (atenolol) and an earlier ISA-possessing β1-blocker (practolol).
| Evidence Dimension | β1 vs. β2 selectivity (pA2 ratio) and in vivo cardiac antagonist potency |
|---|---|
| Target Compound Data | pA2: 8.42 (atrial β1), 6.33 (tracheal β2); Selectivity ratio: 123 |
| Comparator Or Baseline | Atenolol: 18-fold less potent antagonist in vivo; Practolol: 40-fold less potent antagonist in vivo |
| Quantified Difference | 123-fold selectivity for β1 over β2; 18-fold and 40-fold more potent as cardiac β1-antagonist than atenolol and practolol, respectively |
| Conditions | In vitro: isolated guinea-pig atria and trachea, isoproterenol as agonist; In vivo: anaesthetised dog model |
Why This Matters
Quantifies epanolol's superior β1-selectivity and antagonist potency, enabling precise dosing and minimizing β2-mediated off-target effects in cardiovascular research models.
- [1] Bilski AJ, Hadfield SE, Wale JL. The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist. J Cardiovasc Pharmacol. 1988 Aug;12(2):227-32. PMID: 2459554. View Source
- [2] Bilski AJ, Hadfield SE, Wale JL. The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist. J Cardiovasc Pharmacol. 1988 Aug;12(2):227-32. PMID: 2459554. View Source
